Lipophilicity-Driven Bioavailability: cLogP Comparison with Key Analogs
The differentiation of [1-(Furan-2-yl)pentyl](octyl)amine from simpler furan amines is significantly driven by its calculated partition coefficient (cLogP), a key predictor of bioavailability and membrane permeability. While the target compound has a predicted cLogP of 6.91, a representative comparator, 1-(furan-2-yl)pentan-1-amine (lacking the octyl chain), has a predicted cLogP of 2.59 . This large difference demonstrates the substantial impact of the octyl substitution on lipophilicity, directly influencing the compound's pharmacokinetic profile and its suitability for applications requiring enhanced membrane interaction or blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 6.91 |
| Comparator Or Baseline | 1-(furan-2-yl)pentan-1-amine (cLogP: 2.59) |
| Quantified Difference | Δ cLogP = 4.32 |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform |
Why This Matters
This quantified difference in lipophilicity allows for the strategic selection of [1-(Furan-2-yl)pentyl](octyl)amine in projects requiring a compound with high membrane permeability or specific distribution characteristics.
